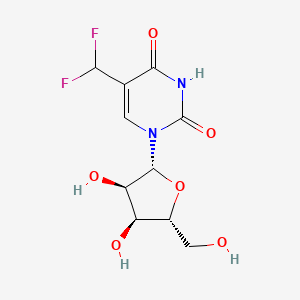
5-Difluoromethyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Difluoromethyluridine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Difluoromethyluridine can be achieved through direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. This method uses O₂ as a green oxidant and does not require pre-functionalization of the substrates, metals, or additives. The process is operationally straightforward and yields difluoromethylated heterocycles in moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under cGMP conditions. This ensures high purity and quality, making it suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Difluoromethyluridine undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like O₂ and reducing agents like hydrogen gas. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various difluoromethylated heterocycles, which exhibit promising activity against cancer cell lines such as HCT116, HepG-2, and MCF-7 .
Applications De Recherche Scientifique
5-Difluoromethyluridine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of difluoromethylated heterocycles, which are important in drug development.
Biology: Studied for its effects on DNA synthesis and apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the large-scale production of pharmaceuticals under cGMP conditions.
Mécanisme D'action
The mechanism of action of 5-Difluoromethyluridine involves the inhibition of DNA synthesis and induction of apoptosis. It targets thymidylate synthase, an enzyme crucial for DNA replication, thereby preventing the proliferation of cancer cells . Additionally, it interferes with viral nucleic acid synthesis, making it an effective antiviral agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: Another pyrimidine analog used in cancer treatment.
2’-Deoxy-5-fluorouridine: Similar in structure and function, used in chemotherapy.
Uniqueness
5-Difluoromethyluridine is unique due to its difluoromethyl group, which enhances its stability and efficacy compared to other nucleoside analogs. This structural modification allows for more effective targeting of cancer cells and viruses .
Propriétés
Formule moléculaire |
C10H12F2N2O6 |
|---|---|
Poids moléculaire |
294.21 g/mol |
Nom IUPAC |
5-(difluoromethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12F2N2O6/c11-7(12)3-1-14(10(19)13-8(3)18)9-6(17)5(16)4(2-15)20-9/h1,4-7,9,15-17H,2H2,(H,13,18,19)/t4-,5-,6-,9-/m1/s1 |
Clé InChI |
UALMIHJPIBPRGR-MWKIOEHESA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(F)F |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


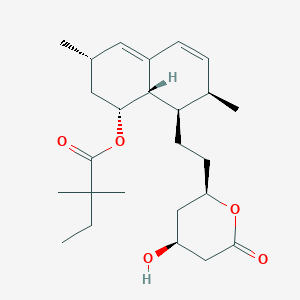
![2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15200284.png)
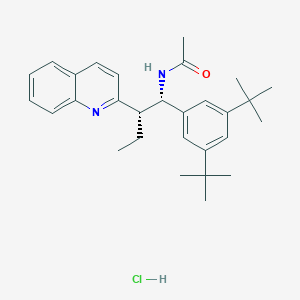
![2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15200309.png)
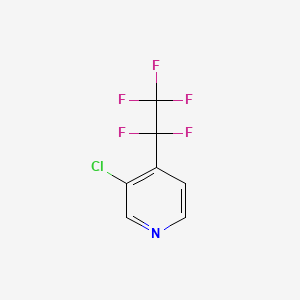
![Methyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B15200317.png)
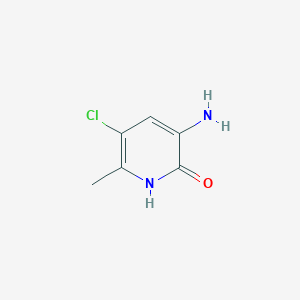
![(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15200329.png)
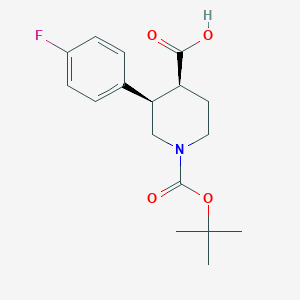
![Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B15200339.png)
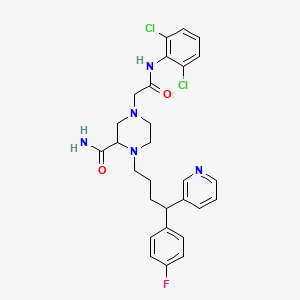
![Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B15200376.png)
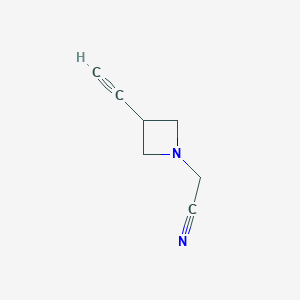
![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
